molecular formula C7H9N3 B13032154 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine CAS No. 1375302-66-1

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine

Cat. No.: B13032154
CAS No.: 1375302-66-1
M. Wt: 135.17 g/mol
InChI Key: XDCBZTDTVJFJCU-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, making it a unique scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines can yield pyrrolopyrazine derivatives . Another approach involves the use of multicomponent reactions, such as the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., manganese triflate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets

Properties

CAS No.

1375302-66-1

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-amine

InChI

InChI=1S/C7H9N3/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2,(H2,8,10)

InChI Key

XDCBZTDTVJFJCU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)N

Origin of Product

United States

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